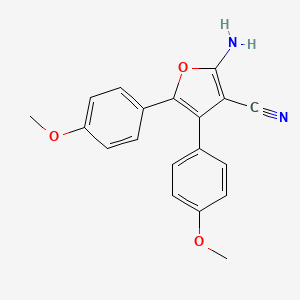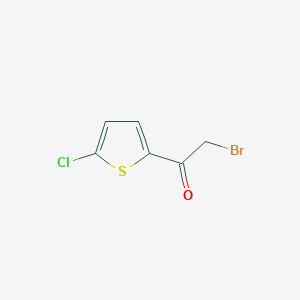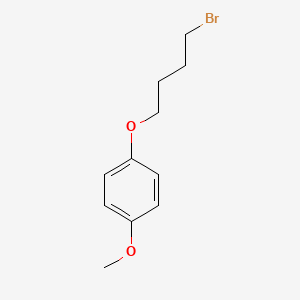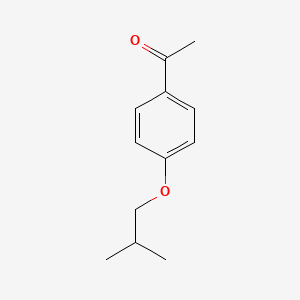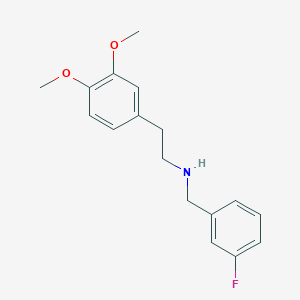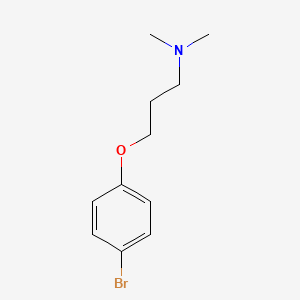
3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine
Vue d'ensemble
Description
3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine (3-BDPMA) is a molecule that has been used in a variety of scientific research applications. It is a highly versatile molecule that has been studied for its ability to interact with biological systems, as well as its potential uses in laboratory experiments.
Applications De Recherche Scientifique
Complexing with Nickel(II)
A study by Kuliev et al. (2021) explored the complexing of nickel(II) with various hydrophobic amines, including compounds similar to 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine. The research focused on mixed-ligand complexes formed in a weakly acidic medium, demonstrating high stability and potential applications in photometric methods for nickel determination in industrial and natural objects (Kuliev, Mamedova, & Efendiyeva, 2021).
Mécanisme D'action
Target of Action
A compound with a similar structure, bromo-wr99210, targets dihydrofolate reductase . Dihydrofolate reductase is an enzyme that plays a crucial role in the synthesis of nucleotides and amino acids, which are essential for cell growth and division .
Mode of Action
Based on the structural similarity to bromo-wr99210, it might interact with its target enzyme, leading to inhibition of the enzyme’s function . This could result in the disruption of nucleotide and amino acid synthesis, thereby inhibiting cell growth and division .
Biochemical Pathways
If it indeed targets dihydrofolate reductase like bromo-wr99210, it would affect the folate metabolic pathway . This pathway is crucial for the synthesis of nucleotides and amino acids, which are essential for cell growth and division .
Result of Action
If it inhibits dihydrofolate reductase, it could potentially lead to the disruption of nucleotide and amino acid synthesis, thereby inhibiting cell growth and division .
Safety and Hazards
Orientations Futures
The potential applications and future directions for this compound would largely depend on its intended use. For instance, if it’s being studied as a potential drug, future research could involve studying its pharmacological effects, optimizing its structure for better activity, and conducting clinical trials .
Propriétés
IUPAC Name |
3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO/c1-13(2)8-3-9-14-11-6-4-10(12)5-7-11/h4-7H,3,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPNMXRLKVMOOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00366875 | |
| Record name | [3-(4-bromophenoxy)propyl]dimethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76579-64-1 | |
| Record name | [3-(4-bromophenoxy)propyl]dimethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


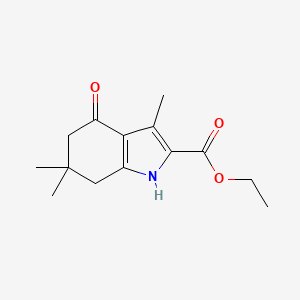
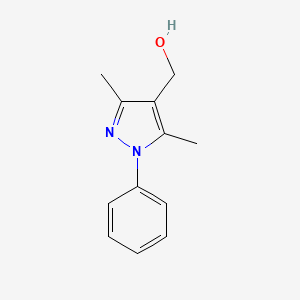

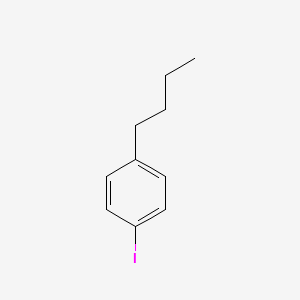
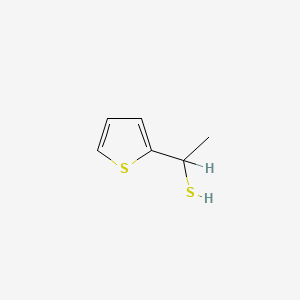
![7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1271669.png)
